molecular formula C9H11ClO B1361494 3-(2-Chlorophenyl)propan-1-ol CAS No. 6282-87-7

3-(2-Chlorophenyl)propan-1-ol

Cat. No.: B1361494
CAS No.: 6282-87-7
M. Wt: 170.63 g/mol
InChI Key: RROVHEOLZYPASG-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11ClO. It is a chlorinated derivative of phenylpropanol and is characterized by the presence of a chlorine atom on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Scientific Research Applications

3-(2-Chlorophenyl)propan-1-ol has several scientific research applications:

Safety and Hazards

“3-(2-Chlorophenyl)propan-1-ol” may cause skin irritation and may be harmful if absorbed through the skin . It may cause irritation of the digestive tract and may be harmful if swallowed . It may cause respiratory tract irritation and may be harmful if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

There are ongoing research and patents related to “3-(2-Chlorophenyl)propan-1-ol” and similar compounds . These could provide future directions for the study and application of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Chlorophenyl)propan-1-ol can be synthesized through several methods. One common method involves the reduction of 3-(2-chlorophenyl)propanoic acid using lithium aluminium hydride in tetrahydrofuran under an inert atmosphere . The reaction is typically carried out at temperatures ranging from 0 to 20°C. Another method involves the reaction of 2-chlorobenzyl chloride with magnesium flakes in the presence of toluene and tetrahydrofuran to form a Grignard reagent, which is then reacted with 1-chloro-1-chloroacetylcyclopropane .

Industrial Production Methods

Industrial production of this compound often involves the use of safer and more scalable solvents compared to laboratory methods. For example, the use of toluene and tetrahydrofuran instead of diethyl ether reduces flammability hazards and processing difficulties .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-(2-chlorophenyl)propanoic acid.

    Reduction: It can be reduced to form 3-(2-chlorophenyl)propan-1-amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride is commonly used for reduction reactions.

    Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.

Major Products

The major products formed from these reactions include 3-(2-chlorophenyl)propanoic acid, 3-(2-chlorophenyl)propan-1-amine, and various substituted derivatives depending on the reagents used .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)propan-1-ol involves its interaction with various molecular targets and pathways. It can act as a precursor to other bioactive compounds, influencing biological processes through its metabolites. The exact molecular targets and pathways depend on the specific application and the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom on the para position of the phenyl ring.

    3-(2-Bromophenyl)propan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    3-Phenylpropan-1-ol: Lacks the halogen substitution on the phenyl ring.

Uniqueness

3-(2-Chlorophenyl)propan-1-ol is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different biological activities and industrial applications compared to its analogs .

Properties

IUPAC Name

3-(2-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROVHEOLZYPASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278381
Record name 3-(2-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6282-87-7
Record name 6282-87-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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